molecular formula C12H24N2O2 B13750191 3-Boc-3-Ethylaminopiperidine

3-Boc-3-Ethylaminopiperidine

Cat. No.: B13750191
M. Wt: 228.33 g/mol
InChI Key: BGXRAAQPXQUSBH-UHFFFAOYSA-N
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Description

3-Boc-3-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-3-ylcarbamate, is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Boc-3-Ethylaminopiperidine typically involves the protection of the amino group in piperidine. One common method includes the following steps :

    Starting Material: N-Cbz-3-piperidinecarboxylic acid.

    Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.

    Acid-Amide Condensation: The intermediate is then subjected to an acid-amide condensation reaction with ammonia gas.

    Hofmann Degradation: This reaction produces another intermediate, which is then subjected to Hofmann degradation.

    Protection: The resulting compound is protected with di-tert-butyl dicarbonate to form the Boc-protected amine.

    Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation and Cbz removal to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield, safety, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Boc-3-Ethylaminopiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-Boc-3-Ethylaminopiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-3-Ethylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Boc-aminopiperidine: Similar in structure but lacks the ethyl group.

    N-Boc-piperidine: Another Boc-protected piperidine derivative.

    3-Boc-3-methylaminopiperidine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

3-Boc-3-Ethylaminopiperidine is unique due to the presence of the ethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(ethylamino)piperidine-3-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3

InChI Key

BGXRAAQPXQUSBH-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCNC1)C(=O)OC(C)(C)C

Origin of Product

United States

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